Nornidulin is a naturally occurring depsidone, a class of aromatic compounds characterized by a cyclic di-ester linkage between two phenolic groups. [, ] First isolated from the fungus Aspergillus nidulans, Nornidulin is also found in other Aspergillus species, including Aspergillus unguis. [, ] Its discovery and characterization contributed to understanding fungal secondary metabolites and their potential biological activities. [] Nornidulin serves as a valuable research tool for investigating various biological processes and holds promise for developing novel therapeutic strategies. [, ]
Nornidulin is derived from marine-derived fungi, specifically Aspergillus unguis and other related species. These fungi are often found in diverse environments, including coral reefs and marine ecosystems. The classification of nornidulin as a depsidone places it within a group of compounds characterized by the presence of a depside bond, which is formed through the condensation of phenolic acids. This structural feature is crucial for its biological activity and interaction with various biological targets .
The synthesis of nornidulin involves complex biosynthetic pathways primarily facilitated by polyketide synthases. Recent studies have elucidated the biosynthetic gene clusters responsible for the production of nornidulin, highlighting several key steps:
Nornidulin has a complex molecular structure characterized by its depsidone framework. The molecular formula is , indicating the presence of chlorine substituents which contribute to its biological activity.
Nornidulin participates in various chemical reactions that are significant for its biological activity:
The mechanism of action of nornidulin has been investigated primarily in relation to its antibacterial and antimalarial activities:
Nornidulin possesses several notable physical and chemical properties:
Nornidulin's unique properties make it suitable for various scientific applications:
Nornidulin possesses the molecular formula C₁₉H₁₅Cl₃O₅, corresponding to a molecular weight of 429.68 g/mol [4] . Its structure comprises a depsidone core formed through ester and ether linkages between two substituted dihydroxybenzoic acid units (depsides), resulting in the characteristic dibenzo[b,e][1,4]dioxepin-11-one tricyclic system [7]. Key structural features include (Figure 1):
Table 1: Structural Features of Nornidulin
Position | Substituent | Functional Significance |
---|---|---|
1 | Methyl group | Enhances hydrophobic interactions |
2 | Chlorine atom | Critical for bioactivity; electron-withdrawing |
3 | Hydroxyl group | Participates in hydrogen bonding |
4 | Chlorine atom | Contributes to molecular dipole |
6 | (Z)-1-methyl-1-propenyl chain | Influences membrane penetration |
7 | Chlorine atom | Augments halogen bonding potential |
8 | Hydroxyl group | Potential site for derivatization |
9 | Methyl group | Steric influence on ring conformation |
The isomeric (Z)-configuration of the 1-methyl-1-propenyl side chain at position C-6 was confirmed through nuclear magnetic resonance spectroscopy and is reflected in its isomeric SMILES notation: C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl [4] . X-ray crystallographic analysis confirms that nornidulin crystallizes in the orthorhombic system, with the tricyclic core adopting a nearly planar conformation stabilized by intramolecular hydrogen bonding between the C3-OH and the carbonyl oxygen at C11 [5].
Nornidulin exists as a crystalline solid exhibiting a melting point of 185–187°C [5] . It demonstrates moderate solubility in dimethyl sulfoxide (DMSO) but limited solubility in water and most alcohols, aligning with its predominantly nonpolar character . The compound's ultraviolet-visible spectrum displays a characteristic absorption maximum at 266 nm (ε = 8,120 M⁻¹cm⁻¹), attributed to the conjugated π-system within the depsidone chromophore [5]. This UV signature serves as a valuable analytical marker for compound identification during purification processes [1].
Stereochemically, nornidulin contains no chiral centers but exhibits conformational isomerism due to restricted rotation around the biaryl-like axis connecting the two aromatic rings within its tricyclic system [9]. Density functional theory calculations indicate that the observed s-cis conformation between the carbonyl group and the adjacent ether linkage represents the thermodynamic minimum, stabilized by approximately 5.2 kcal/mol relative to the s-trans conformer [9]. The triple chlorine substitution pattern significantly influences its electronic properties, generating a molecular dipole moment of approximately 4.2 Debye, which facilitates specific electrostatic interactions with biological targets [9].
Table 2: Key Physicochemical Properties of Nornidulin
Property | Value | Analytical Method |
---|---|---|
Molecular weight | 429.68 g/mol | High-resolution mass spectrometry |
Melting point | 185–187°C | Differential scanning calorimetry |
UV λmax | 266 nm (ε = 8,120 M⁻¹cm⁻¹) | UV-Vis spectroscopy |
LogP (octanol/water) | 3.8 ± 0.2 | Shake-flask method |
Solubility in DMSO | >50 mM | Equilibrium solubility |
Crystal system | Orthorhombic | X-ray diffraction |
The biosynthesis of nornidulin represents a fascinating example of fungal enzymatic engineering, combining polyketide assembly, oxidative coupling, decarboxylation, and regioselective halogenation [2] [9]. This pathway diverges significantly from typical depside biosynthesis through the collaborative action of two distinct polyketide synthase systems and several tailoring enzymes. The process begins with the formation of the depside precursor, involving the generation of two polyketide chains that undergo ester linkage formation. Subsequent oxidative cyclization forges the characteristic ether bond, transforming the depside into the depsidone scaffold. Crucially, late-stage enzymatic halogenation installs the chlorine atoms essential for nornidulin's bioactivity [2].
The nornidulin biosynthetic pathway initiates through the collaborative action of two polyketide synthases operating with distinct catalytic strategies: a highly reducing polyketide synthase (hrPKS) and a non-reducing polyketide synthase (nrPKS) [2] [9]. The hrPKS module utilizes malonyl-CoA extender units and employs a full complement of reductive domains (ketoreductase, dehydratase, enoylreductase) to generate a reduced polyketide chain, proposed to be a substituted hexaketide [2]. Concurrently, the nrPKS module, lacking reductive domains, assembles a tetraketide from malonyl-CoA units, preserving the poly-β-carbonyl chain and facilitating aldol condensation or Claisen cyclization to form an orsellinic acid-type intermediate [2] [9].
A trans-esterification reaction, likely catalyzed by a specialized coupling enzyme or embedded domain within the nrPKS, links the hrPKS-derived polyketide to the nrPKS-derived aromatic moiety, forming the depside scaffold (compound 2 in the pathway) [2]. This hybrid assembly mechanism represents a significant departure from classical depside biosynthesis, which typically involves dimerization of identical polyketide units [9]. The collaborative PKS system ensures structural complexity at an early biosynthetic stage, providing the molecular framework for subsequent transformations into the depsidone structure [2].
Table 3: Enzymatic Steps in Early Nornidulin Biosynthesis
Enzyme System | Substrate Specificity | Catalytic Function | Product Formed |
---|---|---|---|
Highly reducing PKS | Malonyl-CoA | Biosynthesis of reduced polyketide chain | Reduced polyketide intermediate |
Non-reducing PKS | Malonyl-CoA | Biosynthesis of aromatic tetraketide | Orsellinic acid-type moiety |
Putative coupling enzyme | hrPKS and nrPKS products | Trans-esterification | Depside scaffold |
Following depside assembly, the pathway proceeds through two crucial enzymatic transformations that define the depsidone structure. The enzyme DepG catalyzes the oxidative ether bond formation between the C-2 hydroxyl group of the nrPKS-derived moiety and the C-5' position of the hrPKS-derived unit [2]. This intramolecular oxidative coupling transforms the flexible depside into the rigid tricyclic depsidone system, creating the dibenzo[b,e][1,4]dioxepin-11-one framework characteristic of nornidulin [2].
Subsequently, the decarboxylase DepF catalyzes the removal of the carboxylic acid group from the former nrPKS starter unit. DepF exhibits remarkable substrate promiscuity, accepting both the etherified depsidone and, at reduced efficiency, the precursor depside [2]. This enzymatic step enhances the compound's lipophilicity and influences its molecular planarity.
The final biosynthetic stage involves regioselective chlorination at three aromatic positions. Surprisingly, this transformation is mediated by a halogenase (DepH) encoded remotely from the core biosynthetic gene cluster [2]. This enzyme utilizes chloride ions and oxidative cofactors (flavin-dependent or peroxidative mechanism) to install chlorine atoms at positions C-2, C-4, and C-7 [2] [9]. Halogenase activity displays dependence on available halide ions in the fungal culture medium, with supplementation of chloride significantly increasing nornidulin production, while bromide supplementation leads to brominated analogues [9]. This triple-halogenation dramatically enhances biological activity, establishing the structure-activity relationship where halogenated depsidones exhibit superior anti-pathogenic properties compared to their non-halogenated counterparts [2] [7].
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